molecular formula C12H17N3 B11807760 3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-ethyl-N-methylpyridin-2-amine

3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-ethyl-N-methylpyridin-2-amine

Cat. No.: B11807760
M. Wt: 203.28 g/mol
InChI Key: VVBOVPKRVKYDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-ethyl-N-methylpyridin-2-amine is a chemical compound with the molecular formula C9H10N2. It is also known by other names such as Myosmine and 2-(3-Pyridyl)-1-pyrroline . This compound is a natural alkaloid found in tobacco and is structurally similar to nicotine .

Preparation Methods

The synthesis of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-ethyl-N-methylpyridin-2-amine can be achieved through various synthetic routes. One common method involves the condensation of 6-(arylamino)pyrimidine-2,4(1H,3H)-diones with pyrrolidin-2-one . This reaction is typically carried out under specific conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-ethyl-N-methylpyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may produce pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-ethyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. It is known to interact with nicotinic acetylcholine receptors, similar to nicotine . This interaction leads to the activation of these receptors, resulting in various physiological effects. The compound’s ability to stabilize metal complexes also plays a role in its mechanism of action in catalysis and other applications.

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

3-(3,4-dihydro-2H-pyrrol-5-yl)-N-ethyl-N-methylpyridin-2-amine

InChI

InChI=1S/C12H17N3/c1-3-15(2)12-10(6-4-9-14-12)11-7-5-8-13-11/h4,6,9H,3,5,7-8H2,1-2H3

InChI Key

VVBOVPKRVKYDGO-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=C(C=CC=N1)C2=NCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.